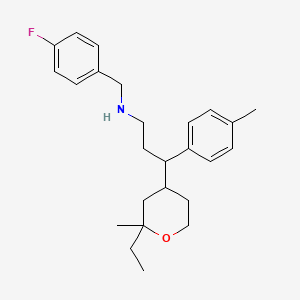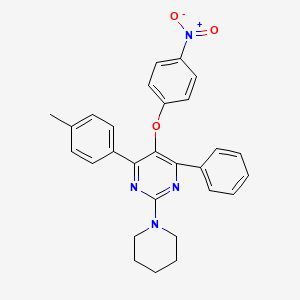![molecular formula C15H23BrN2O2 B5217604 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as BRL-15572, is a piperazine derivative that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, differentiation, and apoptosis. In
Wirkmechanismus
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine acts as a selective agonist of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and has been found to be involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine can lead to the release of various neuroprotective factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have various biochemical and physiological effects. In animal models, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and protect against neurotoxicity. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to increase the expression of BDNF and NGF, which are involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models. However, one limitation of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. One area of research is the potential use of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. In addition, further studies are needed to determine the optimal dosage and administration route of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine for therapeutic use.
Synthesemethoden
The synthesis of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 2-bromoanisole with ethylene glycol to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base to form 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. The overall yield of this synthesis method is approximately 65%.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. The sigma-1 receptor has been found to be involved in these diseases, and 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to have a high affinity for this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-5-3-2-4-14(15)16/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPVDDEZOOTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5217546.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)
![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)